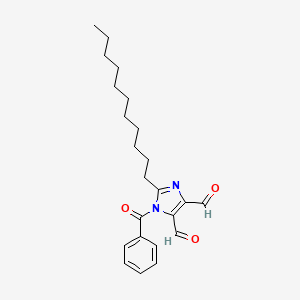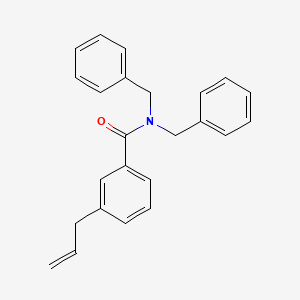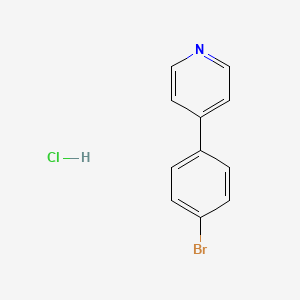
4-(4-Bromophenyl)pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)pyridine;hydrochloride is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromophenyl group attached to the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyridine;hydrochloride can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the bromophenyl group with the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, reduction, purification, and salification .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon–carbon bonds, leading to the synthesis of various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)pyridine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon–carbon bonds . The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromophenyl)pyridine;hydrochloride can be compared with other similar compounds, such as:
4-Bromopyridine: This compound has a similar structure but lacks the phenyl group.
4-(4-Bromophenyl)ethynylpyridine: This compound has an ethynyl group instead of a simple phenyl group.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
139780-22-6 |
|---|---|
Molekularformel |
C11H9BrClN |
Molekulargewicht |
270.55 g/mol |
IUPAC-Name |
4-(4-bromophenyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H8BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H;1H |
InChI-Schlüssel |
XXRLVORTDGJLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


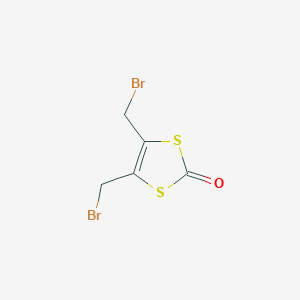
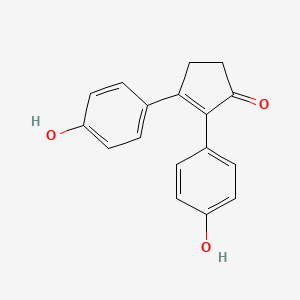

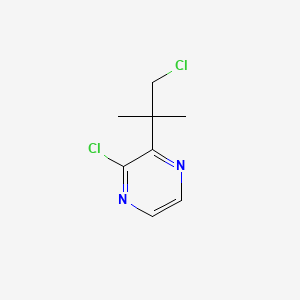


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
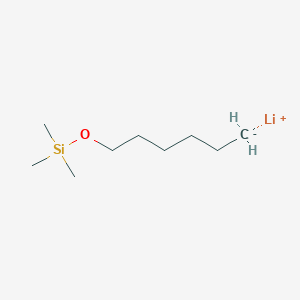
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
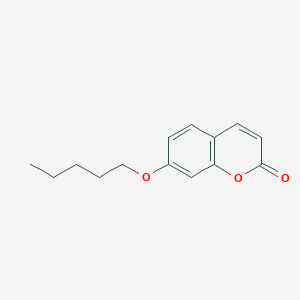
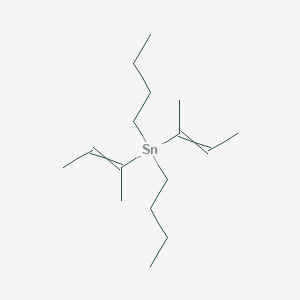
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
